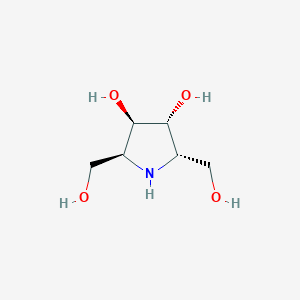
(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves various strategies, including cyclization reactions, and the use of chiral auxiliaries to control stereochemistry. For instance, the efficient preparation of racemic and chiral 2-functionalized-3,5-bis(hydroxymethyl)pyrrolidines utilizes 2-azabicyclo[2.2.1]hept-5-enes, which are obtained from glyoxylates of aliphatic amines and cyclopentadiene. Hydroxylation and oxidative cleavage followed by in situ reduction yield the target pyrrolidines (Alves et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those similar to "(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol," often involves detailed X-ray crystallography to confirm the arrangement of atoms and the stereochemistry. The crystal structures provide insights into the configuration of the chiral centers and the spatial arrangement of the hydroxymethyl groups, which is crucial for their reactivity and interaction with other molecules.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, including acylation, reduction, and complex formation with metals. Their reactivity is significantly influenced by the presence of hydroxymethyl groups and the pyrrolidine ring. These compounds can serve as ligands in complexation reactions, demonstrating the versatility of their chemical properties.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives like "(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol" include solubility in common organic solvents, melting points, and boiling points. These properties are crucial for their application in synthesis and materials science, where solubility and thermal stability are of paramount importance.
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their functional groups. The hydroxymethyl groups are reactive sites for further chemical modification, such as esterification, etherification, and polymerization. The pyrrolidine ring contributes to the compound's basicity and nucleophilicity, influencing its reactions with electrophiles and acids.
Wissenschaftliche Forschungsanwendungen
It acts as a selective inhibitor of alpha-mannosidase from jack bean and almond, which is significant in the study of glycosidase inhibitory activities (Popowycz et al., 2004).
The compound is used in the synthesis of enantiopure C2-symmetric 2,5-diethynylpyrrolidines, which are important in various chemical reactions (Yonemura et al., 2006).
Trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines, derivatives of the compound, are excellent chiral auxiliaries for asymmetric alkylation of carboxamide enolates, providing good chemical yield and high stereoselectivity (Kawanami et al., 1984).
The synthesized 2,5-disubstituted pyrrolidines have potential applications in organic synthesis and chiral chemistry (Yamamoto et al., 1993).
Pyridine hetero-association with EDOT diols, which include this compound, can be used to study hydrogen bond acidity and determine the association constants for various rotamers (Lomas & Cordier, 2009).
The compound is also used as a chiral auxiliary in asymmetric acylation of carboxamide enolates and an alternative to asymmetric aldol reaction (Ito et al., 1984).
It plays a role in the asymmetric [2,3]Wittig rearrangement leading to the synthesis of zirconium enolates with high stereoselectivity (Uchikawa et al., 1986).
The synthesized pyrrolidines from D-mannitol-derived bis-aziridines have applications in chemical research (Fitremann et al., 1994).
It is a precursor for the stereoselective synthesis of alexines (Cubero et al., 2001).
The compound's derivatives exhibit anticancer activity on pancreatic cancer cell lines as alpha-mannosidase inhibitors (Steimer et al., 2014).
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
CAS RN |
105015-44-9 | |
| Record name | (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






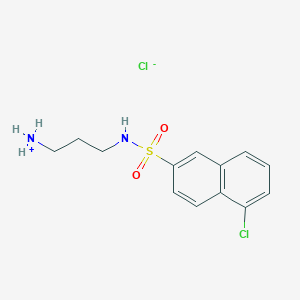
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
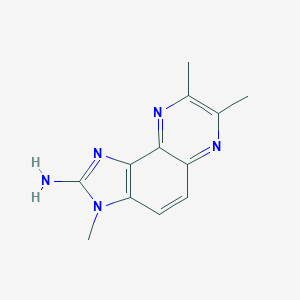

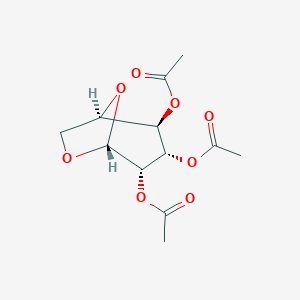
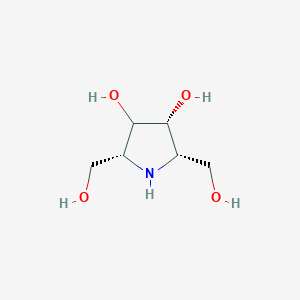


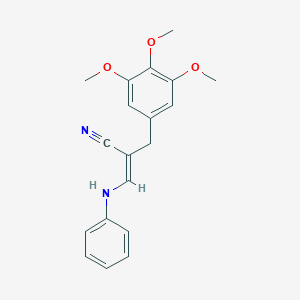
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)